molecular formula C18H16N2O3S2 B2625294 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 896338-34-4

4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2625294
CAS No.: 896338-34-4
M. Wt: 372.46
InChI Key: BYVUAPVZFQVTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a chemical compound designed for research applications, particularly in the field of pharmacology and ion channel studies. This substance belongs to a class of compounds based on the N-(thiazol-2-yl)benzamide scaffold, which has been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active molecules and FDA-approved drugs, underscoring its significance as a pharmacophore . In a research context, analogs of this compound have demonstrated potent activity as negative allosteric modulators (NAMs) of ZAC, exhibiting functional inhibition with IC50 values in the low micromolar range (1-3 μM) . These compounds display a state-dependent, non-competitive antagonism, suggesting they target the transmembrane and/or intracellular domains of the receptor rather than the orthosteric agonist-binding site . Furthermore, key analogs have shown promising selectivity, with studies indicating no significant off-target activity at other classic Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . This profile makes related N-(thiazol-2-yl)benzamide analogs valuable pharmacological tools for probing the physiological functions and therapeutic potential of the otherwise poorly characterized ZAC receptor. The product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-3-5-13(6-4-12)16-11-24-18(19-16)20-17(21)14-7-9-15(10-8-14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVUAPVZFQVTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the benzamide and methylsulfonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different functional groups.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Thiazole derivatives, including 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, have shown significant antimicrobial properties. Research indicates that compounds with thiazole moieties can exhibit potent activity against a range of bacteria and fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 1.95 μg/mL against certain bacterial strains, demonstrating their potential as antimicrobial agents .

2. Anticancer Properties
Thiazole-containing compounds are being investigated for their anticancer activities. Recent studies have highlighted that derivatives of thiazolidin-4-one, a related structure, show promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

3. Anticonvulsant Effects
Another area of interest is the anticonvulsant activity exhibited by some thiazole derivatives. Research has suggested that modifications to the thiazole ring can enhance their efficacy in treating seizure disorders .

Agricultural Applications

1. Pesticidal Activity
The structural characteristics of thiazole derivatives make them suitable candidates for agricultural applications, particularly as pesticides or herbicides. Their ability to interact with biological systems allows for the development of effective pest control agents .

Material Science Applications

1. Organic Electronics
Thiazole compounds are being explored for use in organic electronics due to their electronic properties. Their ability to form stable films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole structure significantly enhanced antibacterial activity, with compounds exhibiting MIC values lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer properties of thiazolidin-4-one derivatives revealed that specific compounds could effectively inhibit tumor cell growth across multiple cancer types. The most potent compound demonstrated an IC50 value of 0.073 µM against colon cancer cells, indicating strong potential for further development as an anticancer agent .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
PharmacologyAntimicrobial agentsMIC values as low as 1.95 μg/mL against bacteria
Anticancer agentsIC50 values indicating effective tumor inhibition
AnticonvulsantsPotential efficacy in seizure disorder treatments
AgriculturePesticidesEffective pest control potential
Material ScienceOrganic electronicsSuitable for OLEDs and OPVs due to electronic properties

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide core can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Modifications on the Thiazole Ring

Analog 2d (N-(Thiazol-2-yl)-5-bromo-2-chlorobenzamide with 4-(p-Tolyl))
  • Structure : Shares the 4-(p-tolyl)thiazole substitution but lacks the methylsulfonyl group on the benzamide.
  • Activity : Exhibited reduced ZAC (zinc-activated channel) inhibition compared to analogs with bulkier substituents (e.g., 4-tert-butyl), suggesting steric hindrance from the p-tolyl group may limit binding .
  • Key Difference : The addition of the methylsulfonyl group in the target compound may mitigate this limitation by enhancing electronic interactions with target proteins.
N-(4-(Pyridin-2-yl)Thiazol-2-yl)Benzamides
  • Structure : Pyridinyl substitution on the thiazole instead of p-tolyl.
  • Activity: Demonstrated micromolar adenosine receptor affinities. Cyclopentanamide analogs retained activity, indicating flexibility in the amide moiety .

Modifications on the Benzamide Moiety

Compounds 7a and 7b (Methylsulfonyl vs. Ethylsulfonyl)
  • Structure : 7a (3-(methylsulfonyl)) and 7b (4-(ethylsulfonyl)) substituents on the benzamide.
  • Synthesis : Lower yields (33% for 7a) suggest steric or electronic challenges in coupling reactions .
  • Key Difference : The methylsulfonyl group in the target compound may offer a balance between electronic effects (strong electron-withdrawing) and steric bulk, compared to ethylsulfonyl in 7b.
N-(Thiazol-2-yl)-4-(Diethylsulfamoyl)Benzamide
  • Structure : Diethylsulfamoyl group instead of methylsulfonyl.
  • Properties : Increased bulk may reduce solubility but enhance hydrophobic interactions in binding pockets .
  • Key Difference : The target compound’s methylsulfonyl group provides a smaller, more polar substituent, likely improving aqueous solubility.

Hybrid Analogs with Complex Linkers

Piperazine-Linked Acetamide Derivatives ()
  • Structure : Piperazine-acetamide linkers (e.g., compounds 13–18) with varied aryl substitutions.
  • Activity : Demonstrated MMP inhibitory activity, with melting points >280°C indicating high crystallinity .
Triazole-Benzodiazole Hybrids ()
  • Structure : Complex triazole-benzodiazole-thiazole hybrids.
  • Activity : Designed for enhanced binding via multiple heterocycles but may suffer from poor bioavailability due to high molecular weight (>600 Da) .
  • Key Difference : The target compound’s simpler architecture (MW ~400–420) may offer better pharmacokinetic properties.

Physicochemical and Pharmacological Data Comparison

Property Target Compound Compound 2d Compound 7a Piperazine Analog 13
Molecular Weight ~400–420 (estimated) 426.96 360.45 422.54
Melting Point High (>280°C, estimated) N/A N/A 289–290°C
Key Substituents 4-(Methylsulfonyl), p-tolyl 5-Bromo-2-chloro, p-tolyl 3-Methylsulfonyl, pyridinyl 4-Methoxyphenyl, piperazine
Biological Activity Potential ZAC/NF-κB modulation Reduced ZAC inhibition NF-κB signal prolongation MMP inhibition
Synthetic Yield Moderate (estimated) N/A 33% 75%

Key Findings and Implications

Ethylsulfonyl or bulkier sulfonamides (e.g., diethylsulfamoyl) reduce solubility but may improve target affinity .

Structural Simplicity :

  • The target compound’s lack of complex linkers (e.g., piperazine or triazole) may enhance bioavailability and synthetic accessibility .

Biological Activity

4-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a compound that belongs to the thiazole class, known for its diverse biological activities. Thiazole derivatives are recognized for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C17H15N3O4S2
  • Molecular Weight : 389.449 g/mol

The synthesis typically involves the reaction of 4-p-tolyl-thiazol-2-ylamine with 4-methyl-benzenesulfonyl chloride, leading to the formation of the thiazole ring and subsequent benzamide linkage .

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. In a study evaluating various thiazole compounds against Gram-positive and Gram-negative bacteria, this compound exhibited promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 μg/mL
Staphylococcus aureus25 μg/mL
Bacillus subtilis30 μg/mL

These results indicate that the compound has effective antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs .

Anticancer Potential

Research has highlighted the anticancer potential of thiazole derivatives. In vitro studies conducted on various cancer cell lines showed that this compound inhibited cell proliferation significantly:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in various models. Studies indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-α300150
IL-6200100

These findings suggest that the compound can modulate inflammatory responses, making it a candidate for further research in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of thiazole derivatives in treating infections caused by resistant strains of bacteria. The compound was tested in vivo using a murine model infected with Staphylococcus aureus, showing significant reduction in bacterial load compared to controls.
  • Cancer Cell Line Studies : In a comparative analysis of various thiazole derivatives against cancer cell lines, this compound was among the top performers in inhibiting cell growth and inducing apoptosis.

Q & A

Advanced Research Question

  • Target prediction : Sulfonamide-thiazole hybrids (e.g., in ) show antimicrobial, anticonvulsant, and kinase (Nek2/Hec1) inhibitory activity . Molecular docking (as in ) can predict binding to enzymes like tyrosinase or phosphodiesterases .
  • Assay design :
    • In vitro enzyme inhibition : Test IC₅₀ values against purified targets (e.g., tyrosinase for analogs in ) .
    • Cellular assays : Evaluate cytotoxicity (MTT assay) and selectivity using cancer cell lines.

What structure-activity relationship (SAR) trends are observed in thiazole-containing benzamide derivatives?

Advanced Research Question

  • Electron-withdrawing groups : The methylsulfonyl moiety enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Thiazole substitutions : 4-(p-Tolyl) groups improve lipophilicity, as seen in , while fluorinated or brominated aryl rings (e.g., d–e ) modulate electronic effects and bioactivity .
  • Amide linkage : Replacement with sulfonamide (as in ) alters hydrogen-bonding capacity and target selectivity .

How can computational modeling guide the optimization of this compound for specific therapeutic applications?

Advanced Research Question

  • Docking studies : Use software like AutoDock to predict binding poses (e.g., shows 9c, 9g, and 9m analogs docked into tyrosinase’s active site) .
  • QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity data from analogs (e.g., and 20 ) .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories to evaluate hydrogen-bond retention).

What challenges arise in chromatographic analysis of this compound, and how can they be mitigated?

Advanced Research Question

  • HPLC challenges : Poor peak symmetry due to polar sulfonamide/amide groups. Solutions:
    • Mobile phase : Use acidic buffers (0.1% formic acid) with C18 columns to improve retention .
    • LC-MS/MS : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 413.08) .
  • Impurity profiling : Track byproducts like unreacted sulfonyl chloride via TLC (Rf comparison in ) .

How do synthetic yields and purity vary across different routes, and what factors contribute to discrepancies?

Advanced Research Question

  • Yield variability : reports 60% yield via sulfonylation, while achieves >85% using ultrasonic-assisted acylation . Contributing factors:
    • Catalyst efficiency : DMAP vs. triethylamine.
    • Reaction time : Ultrasonication reduces time from 12 h to 2–3 h .
    • Workup protocols : Crystallization (acetone in ) vs. column chromatography .

What strategies are effective for stabilizing this compound during long-term storage?

Basic Research Question

  • Degradation pathways : Hydrolysis of the amide/sulfonamide bonds under humid conditions.
  • Stabilization methods :
    • Storage : Desiccated at −20°C in amber vials to prevent photodegradation .
    • Lyophilization : Convert to stable lyophilized powder for aqueous solubility studies .

How do structural modifications of the thiazole ring impact bioactivity compared to benzamide analogs?

Advanced Research Question

  • Thiazole vs. triazole : shows triazole-thiazole hybrids (e.g., compound 9a) exhibit stronger tyrosinase inhibition (IC₅₀ = 1.2 µM) due to enhanced π-π stacking .
  • Benzamide vs. sulfonamide : Sulfonamide analogs (e.g., ) display broader antimicrobial spectra but reduced CNS permeability .

Can green chemistry approaches be applied to synthesize this compound sustainably?

Advanced Research Question

  • Solvent reduction : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalyst recycling : Immobilize DMAP on silica gel for reuse (as in ’s polycationic dye-fixative synthesis) .
  • Microwave-assisted synthesis : Reduce reaction time and energy consumption (e.g., 30 min vs. 12 h in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.